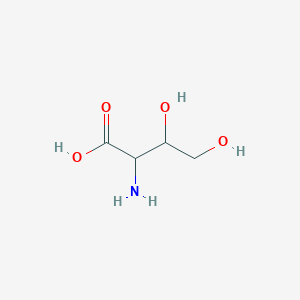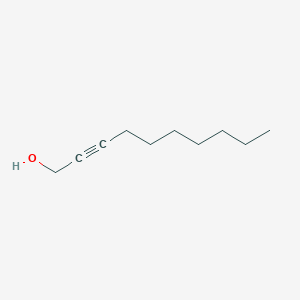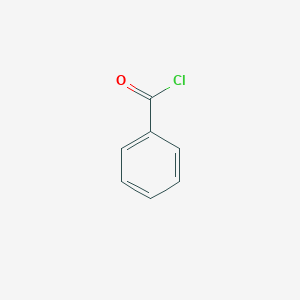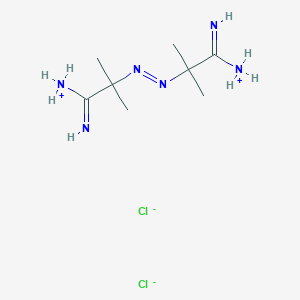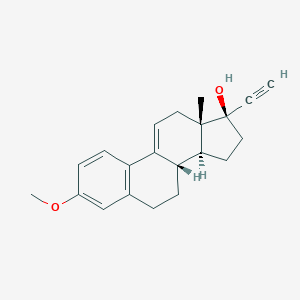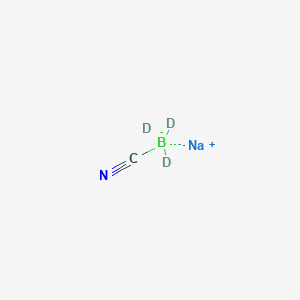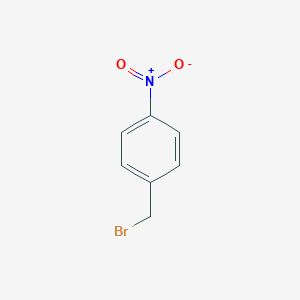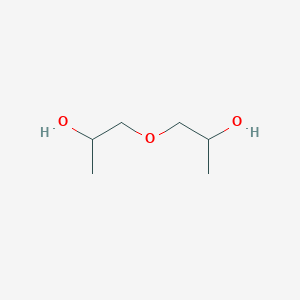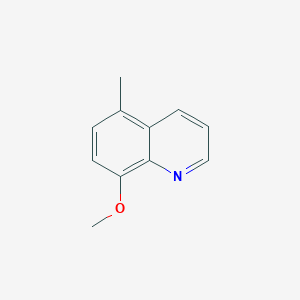
2-Fenil-5-trifluorometil-2H-pirazol-3-ol
Descripción general
Descripción
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol is a heterocyclic compound that belongs to the pyrazole family. It is a colorless, crystalline solid with a melting point of 162-164°C and a molecular weight of 262.29 g/mol. It is soluble in a variety of organic solvents, such as methanol, ethanol and dichloromethane. 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol has a wide range of applications in the field of organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
Estudios Antimicrobianos
Este compuesto se ha utilizado en el diseño, síntesis y estudios antimicrobianos de nuevos derivados de pirazol . La mayoría de los compuestos sintetizados son potentes inhibidores del crecimiento de bacterias Gram-positivas planctónicas con valores de concentración inhibitoria mínima (MIC) tan bajos como 0,25 µg/mL . Estudios adicionales llevaron al descubrimiento de varios compuestos principales, que son bactericidas y potentes contra los persistentes MRSA .
Inhibidor de Bacterias Resistentes a los Medicamentos
El compuesto ha demostrado potencial como un potente inhibidor del crecimiento de bacterias resistentes a los medicamentos . Ha sido particularmente efectivo contra Enterococci y S. aureus resistente a la meticilina (MRSA), que se encuentran entre los patógenos bacterianos amenazantes .
Erradicación de Biopelículas
Los compuestos derivados de “2-Fenil-5-trifluorometil-2H-pirazol-3-ol” han mostrado potencial contra las biopelículas de S. aureus con valores de concentración de erradicación de biopelícula mínima (MBEC) tan bajos como 1 µg/mL .
Síntesis de Derivados de Pirazol
Este compuesto se utiliza en la síntesis de derivados de pirazol . Estos derivados han mostrado potencial como potentes inhibidores del crecimiento de bacterias resistentes a los medicamentos .
Síntesis Química
“this compound” se utiliza en la síntesis química . Tiene un peso molecular de 228,17 y normalmente se almacena a temperatura ambiente en una atmósfera inerte
Safety and Hazards
The compound is classified as a warning under the GHS classification . It has hazard statements H315-H319-H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
It has been used in the preparation of an inhibitor ofADAMTS-5 , suggesting that it may interact with this enzyme or related proteins.
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol might interact with its targets in a similar manner.
Biochemical Pathways
Given its potential role as an inhibitor of adamts-5 , it might be involved in the regulation of extracellular matrix organization and cartilage development.
Pharmacokinetics
Its physical properties such as melting point, boiling point, and density can provide some insights into its potential bioavailability and stability.
Result of Action
Given its potential role as an inhibitor of adamts-5 , it might have effects on extracellular matrix organization and cartilage development.
Action Environment
It is recommended to store the compound in an inert atmosphere at room temperature , suggesting that exposure to oxygen and temperature variations might affect its stability.
Propiedades
IUPAC Name |
2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)8-6-9(16)15(14-8)7-4-2-1-3-5-7/h1-6,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQCMVQGPMFFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358397 | |
| Record name | 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96145-98-1 | |
| Record name | 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 96145-98-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


